6-Methoxy-2-methylbenzothiazole
Overview
Description
6-Methoxy-2-methylbenzothiazole is an organic compound with the molecular formula C9H9NOS. It is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 6-Methoxy-2-methylbenzothiazole are aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes . These enzymes play a crucial role in the metabolism of various substances in the liver.
Mode of Action
This compound acts as an inhibitor of the aforementioned enzymes . By binding to these enzymes, it prevents them from catalyzing their respective reactions, thereby altering the normal metabolic processes in the liver.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be insoluble in water , which could affect its distribution and action in the body.
Biochemical Analysis
Biochemical Properties
6-Methoxy-2-methylbenzothiazole plays a significant role in biochemical reactions by inhibiting enzymes such as aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes . These enzymes are involved in the metabolism of various xenobiotics and endogenous compounds. The inhibition of these enzymes by this compound can affect the metabolic pathways and the detoxification processes in the liver.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting enzymes like PB/AHH and ADPM, this compound can alter the metabolic flux and the levels of metabolites within the cells . This can lead to changes in cell function and potentially impact cell viability and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes. By binding to the active sites of PB/AHH and ADPM, it inhibits their catalytic activity . This inhibition can lead to a decrease in the metabolism of certain substrates, resulting in altered levels of these substrates and their metabolites. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of these enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its activity may decrease over prolonged periods . Studies have shown that the inhibition of PB/AHH and ADPM by this compound can lead to long-term effects on cellular function, including changes in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PB/AHH and ADPM without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and alterations in liver function . These dosage-dependent effects highlight the importance of determining the optimal dose for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of PB/AHH and ADPM . These enzymes play crucial roles in the metabolism of xenobiotics and endogenous compounds. By inhibiting these enzymes, this compound can alter the metabolic flux and the levels of various metabolites within the cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is insoluble in water, which may affect its bioavailability and distribution within the body . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its inhibitory effects on PB/AHH and ADPM . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for its activity and function within the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-2-methylbenzothiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylbenzothiazole with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methylbenzothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-Methoxy-2-methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Methoxy-2-methylbenzothiazole can be compared with other similar compounds, such as:
6-Ethoxy-2-methylbenzoxazole: Similar in structure but contains an oxygen atom instead of sulfur.
2-Methylbenzothiazole: Lacks the methoxy group present in this compound.
Properties
IUPAC Name |
6-methoxy-2-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHLJSUORLPGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062725 | |
Record name | Benzothiazole, 6-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-72-2 | |
Record name | 6-Methoxy-2-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2941-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-methylbenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-2-methylbenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazole, 6-methoxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazole, 6-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-methylbenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-METHOXY-2-METHYLBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50YN70EAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-Methoxy-2-methylbenzothiazole synthesized?
A1: this compound can be synthesized through an intramolecular nucleophilic substitution reaction. Specifically, this involves reacting 4′-methoxy-2′-nitrothioacetanilide in a dipolar aprotic amide solvent. This reaction leads to the cyclization of the thioacetanilide derivative, forming the desired benzothiazole structure. []
Q2: What are the structural characteristics of this compound?
A2: While the provided research papers do not explicitly mention the molecular formula and weight, these can be deduced from its structure. Furthermore, the research highlights its use as a ligand in coordination chemistry. Specifically, this compound acts as a ligand in the formation of mixed-ligand cyanonitrosyl heterocomplexes of chromium(I). [] This suggests the presence of nitrogen and/or sulfur atoms with potential electron-donating capabilities to form coordinate bonds with metal centers.
Q3: Are there any known applications of this compound and its derivatives?
A3: While the provided research focuses primarily on the synthesis and coordination chemistry of this compound, its structural similarity to other benzothiazole derivatives suggests potential applications. For instance, benzothiazoles are known for their biological activity and are often incorporated into drug design. [] Further research is needed to explore the specific biological activities and potential applications of this compound itself.
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